N-(1,1-dióxidotetrahidrotiofen-3-il)-N-isobutil-3,5-dinitrobenzoamida

Descripción general

Descripción

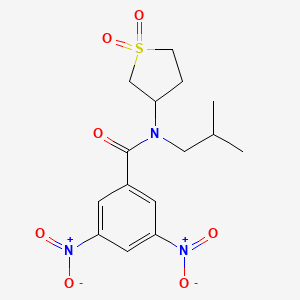

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a dioxidotetrahydrothiophenyl group, which contributes to its distinctive properties.

Aplicaciones Científicas De Investigación

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways, which can be crucial for therapeutic interventions in conditions like pain perception, epilepsy, anxiety disorders, and addiction. The compound's interaction with GIRK channels leads to changes in cellular excitability and neurotransmitter release.

Medicinal Chemistry

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide exhibit significant biological activities such as:

- Anticonvulsant Properties : Activation of GIRK channels can potentially reduce seizure activity.

- Anxiolytic Effects : Modulation of neuronal excitability may contribute to reduced anxiety levels.

Case Study : A study published in a pharmacological journal demonstrated that derivatives of this compound showed promise in reducing seizure frequency in animal models of epilepsy.

Biochemical Research

The compound has been investigated for its role in enzyme inhibition or activation. Its unique structural features allow it to interact with various proteins and enzymes.

Case Study : Research conducted on similar compounds showed that they could inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.

Industrial Applications

In addition to medicinal uses, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide can serve as a building block for synthesizing more complex molecules used in materials science and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide’s action involve changes in cell excitability due to the activation of GIRK channels . This can lead to alterations in various physiological processes where these channels play a role .

Análisis Bioquímico

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The nature of these interactions involves binding to the channel subunits, leading to their activation and subsequent physiological effects.

Cellular Effects

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects neuronal excitability and heart rate regulation . Additionally, it has been observed to impact pain perception, epilepsy, reward/addiction, and anxiety by altering the activity of GIRK channels in the brain .

Molecular Mechanism

The molecular mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GIRK channels, specifically the GIRK1/2 subtype, leading to their activation . This activation results in the modulation of potassium ion flow across the cell membrane, which in turn affects cellular excitability and various physiological processes. The compound’s ability to activate GIRK channels is attributed to its unique structural features, which facilitate its binding to the channel subunits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide change over time. Studies have shown that this compound exhibits good stability and minimal degradation over extended periods . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound leads to sustained activation of GIRK channels and consistent physiological responses.

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects such as altered heart rate and neuronal excitability have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that retain biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide within cells and tissues involve specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl moiety.

Nitration of benzamide: The benzamide core is nitrated to introduce nitro groups at the 3 and 5 positions.

Coupling reaction: The dioxidotetrahydrothiophenyl group is then coupled with the nitrated benzamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophenyl group.

Reduction: Amino derivatives of the benzamide core.

Substitution: Various substituted benzamides depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound featuring the dioxidotetrahydrothiophenyl group, known for its activity as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A related compound with a methoxy group on the benzamide core.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is unique due to the presence of both the dioxidotetrahydrothiophenyl group and the dinitrobenzamide core, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tetrahydrothiophene moiety, an isobutyl group, and a dinitrobenzamide functional group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is represented as:

The compound's structure can be broken down into several key components:

- Tetrahydrothiophene Ring : This heterocyclic structure contributes to the compound's reactivity and biological interactions.

- Isobutyl Group : This branched alkyl group can enhance lipophilicity and influence the compound's absorption and distribution in biological systems.

- Dinitrobenzamide Moiety : The presence of nitro groups suggests potential for interactions with biological targets, possibly through mechanisms involving oxidative stress or enzyme inhibition.

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. The dinitrobenzamide moiety may facilitate binding to active sites due to its electron-withdrawing properties.

- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The presence of the sulfonamide-like structure could enhance antibacterial activity through interference with bacterial folate synthesis.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have reported findings relevant to its potential applications:

- Anticancer Activity : In vitro studies have indicated that compounds with similar functional groups exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives of dinitrobenzamides have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production, highlighting their potential use in treating inflammatory diseases.

- Neuroprotective Effects : Investigations into related compounds suggest that they may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQHVLBFPFMNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.